Comparative Predicted Lipophilicity: Methoxy vs. Amino Analog
The methoxy analog exhibits higher predicted lipophilicity compared to the amino-substituted congener (sulfapyridine), a factor that significantly influences membrane permeability and off-target binding profiles. While both are computed values, the trend aligns with known substituent constants [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 (Computed by PubChem for the 6-methyl-pyridinyl analog; structurally closest available surrogate) [2] |
| Comparator Or Baseline | Sulfapyridine (4-amino-N-pyridin-2-yl-benzenesulfonamide): XLogP3-AA = 0.9 [3] |
| Quantified Difference | ΔLogP ≈ +1.2 (indicating ~16× greater predicted partitioning into octanol) |
| Conditions | In silico prediction using XLogP3 algorithm; surrogate data used due to lack of direct experimental measurement for the target compound [2][3]. |
Why This Matters
For procurement in medicinal chemistry, the higher predicted LogP of the methoxy analog suggests it is a more suitable fragment for lead optimization targeting intracellular or CNS-penetrant candidates compared to the more hydrophilic amino analog.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [2] PubChem. N-(Pyridin-2-yl) arylsulfonamide, 14 (4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide). XLogP3-AA = 2.1. View Source
- [3] PubChem. Sulfapyridine (4-amino-N-pyridin-2-yl-benzenesulfonamide). XLogP3-AA = 0.9. View Source
